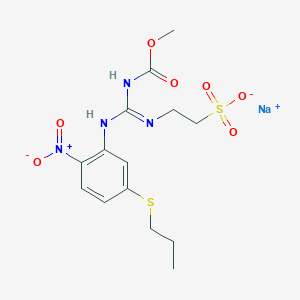

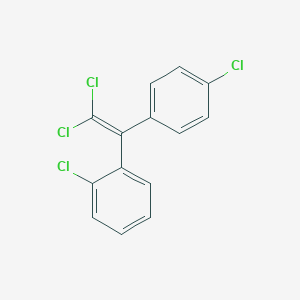

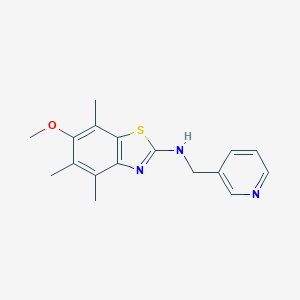

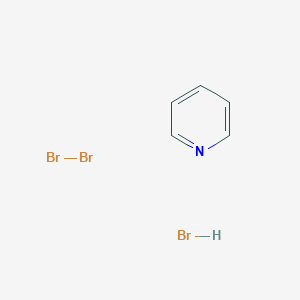

![molecular formula C22H21Cl2N5 B121425 N'-(7-氯喹啉-4-基)-N-[2-[(7-氯喹啉-4-基)氨基]乙基]乙烷-1,2-二胺 CAS No. 215592-20-4](/img/structure/B121425.png)

N'-(7-氯喹啉-4-基)-N-[2-[(7-氯喹啉-4-基)氨基]乙基]乙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine is a derivative of 4-aminoquinoline, which is a class of compounds known for their pharmaceutical properties, particularly in the treatment of malaria and certain viral infections. The structure of this compound suggests that it may have potential as a therapeutic agent due to the presence of the 7-chloroquinolin-4-yl moiety, which is a common feature in antimalarial drugs such as chloroquine .

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives typically involves the reaction of substituted quinolines with amines. In the case of the compound , it is likely synthesized by a similar method, reacting 7-chloroquinoline with an appropriate ethane-1,2-diamine derivative. The synthesis process is confirmed by spectral analyses such as NMR and mass spectrometry, ensuring the correct structure and purity of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques like single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. Although the specific structure of N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine is not provided, similar nickel complexes with quinoline ligands have been structurally characterized, suggesting that such analyses are feasible and informative for understanding the compound's potential reactivity and interactions .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization and rearrangement, depending on the substituents and reaction conditions. For instance, 3-chloroquinoline-2,4-diones can react with amines to form new quinazoline derivatives through molecular rearrangement . Similarly, the compound may also undergo reactions that could modify its structure and potentially enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. These properties are influenced by the molecular structure and substituents present on the quinoline core. The compound's reactivity with other molecules, such as alkylaluminiums, can also provide insights into its behavior in biological systems and its potential as a catalyst in chemical reactions .

Relevant Case Studies

Case studies involving 4-aminoquinoline derivatives have demonstrated their effectiveness in various biological applications. For example, certain derivatives have shown cytotoxic effects against human breast tumor cell lines, indicating their potential as anticancer agents . Additionally, some 7-chloro-4-aminoquinoline derivatives have exhibited promising anti-malarial and anti-viral effects, including activity against Plasmodium falciparum and SARS-CoV-2, highlighting the therapeutic relevance of these compounds .

科学研究应用

合成和抗疟活性

N'-(7-氯喹啉-4-基)-N-[2-[(7-氯喹啉-4-基)氨基]乙基]乙烷-1,2-二胺及其类似物已经合成并对氯喹敏感和耐药株的疟原虫进行了抗疟活性评价。这些化合物在体外表现出显著的抗疟活性,使它们成为抗疟药物开发的潜在候选药物。合成过程涉及关键步骤,如用n-BuLi裂解二茂锡键以得到锂二茂铁离子种,然后与亲电试剂反应。这些化合物的X射线晶体和分子结构也已报道,为它们可能对抗疟疾原虫的作用方式提供了见解(Beagley等,2002; Beagley等,2003)。

双喹啉类抗疟效力

一系列双喹啉化合物,包括N1-(7-氯喹啉-4-基)乙烷-1,2-二胺衍生物,已合成并评估其对氯喹敏感和耐药疟原虫株的抗疟效力。该系列中的某些化合物表现出比氯喹更优越的活性,突显了它们作为新的抗疟药物的潜力,能够克服氯喹耐药性(Kondaparla et al., 2017)。

癌症治疗的细胞毒性评估

包括N'-(7-氯喹啉-4-基)-N-[2-[(7-氯喹啉-4-基)氨基]乙基]乙烷-1,2-二胺在内的4-氨基喹啉衍生物已合成,并对人类乳腺肿瘤细胞系的细胞毒性进行了评估。这些研究表明某些衍生物对癌细胞具有强效作用,暗示4-氨基喹啉可能作为开发新型抗癌药物的原型(Zhang et al., 2007)。

有机金属配合物的探索

含有N'-(7-氯喹啉-4-基)-N-[2-[(7-氯喹啉-4-基)氨基]乙基]乙烷-1,2-二胺作为配体的五甲基环戊二烯基-铑和铱配合物已合成并表征。这些配合物已对氯喹敏感和耐药疟原虫株的体外抗疟活性进行了评估。该研究为有机金属配合物在抗疟药物开发中的作用提供了宝贵的见解(Ekengard et al., 2016)。

属性

IUPAC Name |

N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N5/c23-15-1-3-17-19(5-7-26-21(17)13-15)28-11-9-25-10-12-29-20-6-8-27-22-14-16(24)2-4-18(20)22/h1-8,13-14,25H,9-12H2,(H,26,28)(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUWSRXSOBVXEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCNCCNC3=C4C=CC(=CC4=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

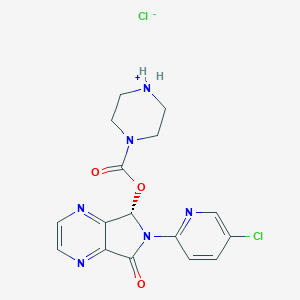

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)